Cas no 920170-74-7 (N'-(6-methylpyridin-2-yl)-N-(propan-2-yl)ethanediamide)

N'-(6-methylpyridin-2-yl)-N-(propan-2-yl)ethanediamide Chemical and Physical Properties
Names and Identifiers
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- N-(6-methylpyridin-2-yl)-N'-propan-2-yloxamide
- N'-(6-methylpyridin-2-yl)-N-(propan-2-yl)ethanediamide
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- Inchi: 1S/C11H15N3O2/c1-7(2)12-10(15)11(16)14-9-6-4-5-8(3)13-9/h4-7H,1-3H3,(H,12,15)(H,13,14,16)
- InChI Key: RPYRORXEAYFPCE-UHFFFAOYSA-N
- SMILES: C(NC1=NC(C)=CC=C1)(=O)C(NC(C)C)=O
Computed Properties
- Exact Mass: 221.116
- Monoisotopic Mass: 221.116
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 71.1A^2
N'-(6-methylpyridin-2-yl)-N-(propan-2-yl)ethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2879-3064-2mg |
N'-(6-methylpyridin-2-yl)-N-(propan-2-yl)ethanediamide |
920170-74-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2879-3064-5mg |
N'-(6-methylpyridin-2-yl)-N-(propan-2-yl)ethanediamide |
920170-74-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2879-3064-5μmol |
N'-(6-methylpyridin-2-yl)-N-(propan-2-yl)ethanediamide |
920170-74-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2879-3064-4mg |
N'-(6-methylpyridin-2-yl)-N-(propan-2-yl)ethanediamide |
920170-74-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2879-3064-2μmol |
N'-(6-methylpyridin-2-yl)-N-(propan-2-yl)ethanediamide |
920170-74-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2879-3064-1mg |
N'-(6-methylpyridin-2-yl)-N-(propan-2-yl)ethanediamide |
920170-74-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2879-3064-3mg |
N'-(6-methylpyridin-2-yl)-N-(propan-2-yl)ethanediamide |
920170-74-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
N'-(6-methylpyridin-2-yl)-N-(propan-2-yl)ethanediamide Related Literature
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Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
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Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
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Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
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Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
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Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
Additional information on N'-(6-methylpyridin-2-yl)-N-(propan-2-yl)ethanediamide
Latest Research Advances on N'-(6-methylpyridin-2-yl)-N-(propan-2-yl)ethanediamide (CAS: 920170-74-7) in Chemical Biology and Pharmaceutical Applications
N'-(6-methylpyridin-2-yl)-N-(propan-2-yl)ethanediamide (CAS: 920170-74-7) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This small molecule, characterized by its unique diamide structure, has demonstrated promising biological activities, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have focused on its potential as a scaffold for drug development, leveraging its structural features to enhance binding affinity and selectivity.
A 2023 study published in the Journal of Medicinal Chemistry explored the compound's role as a potent inhibitor of histone deacetylases (HDACs), a class of enzymes implicated in cancer and neurodegenerative diseases. The research team synthesized a series of derivatives based on the N'-(6-methylpyridin-2-yl)-N-(propan-2-yl)ethanediamide core, demonstrating improved pharmacokinetic properties and reduced off-target effects compared to earlier generations of HDAC inhibitors. The study highlighted the compound's ability to selectively target HDAC6, a key player in protein aggregation diseases.
In the field of antimicrobial research, a recent breakthrough demonstrated the compound's efficacy against drug-resistant bacterial strains. Researchers at the University of Cambridge reported in Nature Chemical Biology (2024) that modifications to the propan-2-yl moiety significantly enhanced the molecule's penetration through bacterial membranes, making it effective against Gram-negative pathogens. This finding opens new avenues for addressing the global challenge of antibiotic resistance.
The compound's mechanism of action has been further elucidated through advanced structural biology techniques. Cryo-EM studies published in Cell Chemical Biology (2023) revealed the precise binding mode of N'-(6-methylpyridin-2-yl)-N-(propan-2-yl)ethanediamide with its biological targets, providing crucial insights for structure-based drug design. These structural studies have enabled researchers to optimize the compound's interactions with target proteins while minimizing potential side effects.
Recent pharmacokinetic studies have addressed previous challenges with the compound's bioavailability. A 2024 paper in Drug Metabolism and Disposition reported successful formulation strategies that improved oral absorption by 40% through nanoparticle encapsulation. This advancement significantly enhances the compound's potential for clinical translation, particularly for chronic conditions requiring long-term medication.
Looking forward, several pharmaceutical companies have initiated preclinical development programs based on this chemical scaffold. Current research focuses on expanding its therapeutic applications to include inflammatory diseases and metabolic disorders, with early results showing promise in animal models of diabetes and rheumatoid arthritis. The unique combination of favorable physicochemical properties and biological activity positions N'-(6-methylpyridin-2-yl)-N-(propan-2-yl)ethanediamide as a versatile platform for future drug discovery efforts.
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